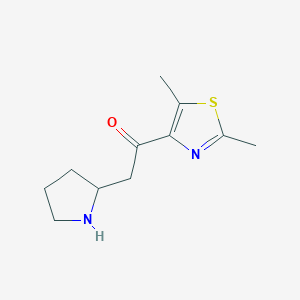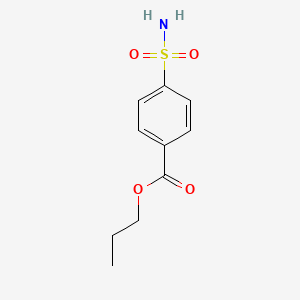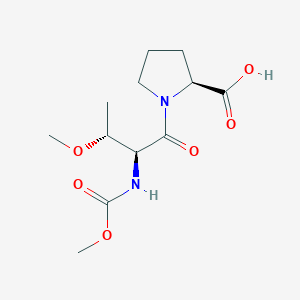
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of L-threonine and L-proline, two naturally occurring amino acids, and features methoxycarbonyl and methyl groups that contribute to its distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline typically involves the protection of functional groups, coupling reactions, and deprotection steps. One common method includes:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a methoxycarbonyl group.
Coupling Reaction: The protected L-threonine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its methoxycarbonyl and methyl groups play a crucial role in modulating its activity and interactions.
類似化合物との比較
Similar Compounds
N-methoxycarbonylmaleimide: Another compound with a methoxycarbonyl group, used in peptide synthesis.
N-methoxycarbonyl aporphine: Isolated from Annona mucosa, with applications in natural product chemistry.
Uniqueness
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is unique due to its combination of L-threonine and L-proline, which imparts specific structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H20N2O6 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-7(19-2)9(13-12(18)20-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+,9+/m1/s1 |
InChIキー |
YTJOANGDOAHWFJ-VGMNWLOBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC)OC |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


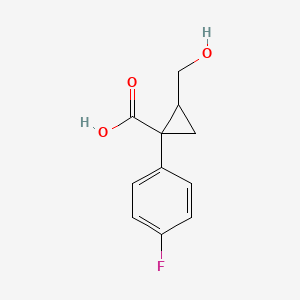
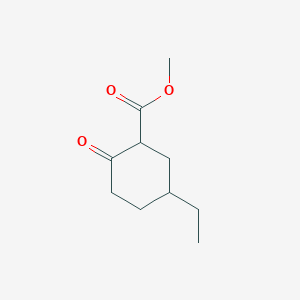
![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
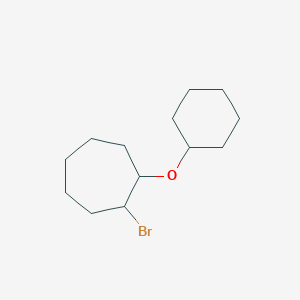
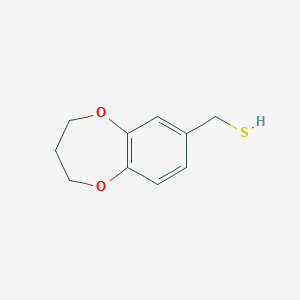
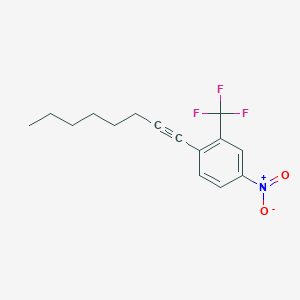
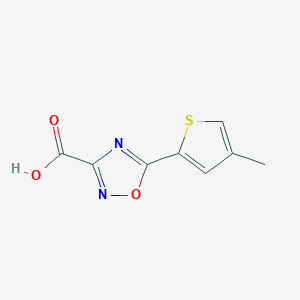
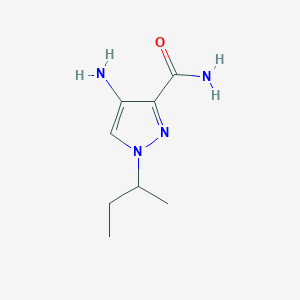

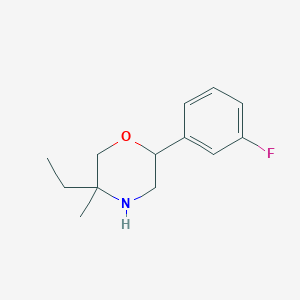
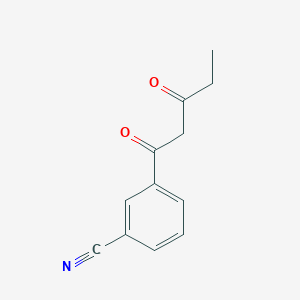
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
